4-(1-ethyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;phosphoric acid

Dopamine receptor Serotonin receptor 5-HT1A Positional isomerism

4-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole phosphate (CAS 82439-18-7) is a synthetic indole derivative bearing a tetrahydropyridinyl substituent at the indole 4-position, supplied as a 1:1 phosphate salt with molecular formula C₁₅H₂₁N₂O₄P and a molecular weight of 324.31 g/mol. The compound belongs to the tetrahydropyridinyl-indole class, which has been extensively investigated for dopaminergic, serotonergic, and other CNS-modulating activities.

Molecular Formula C15H21N2O4P
Molecular Weight 324.31 g/mol
CAS No. 82439-18-7
Cat. No. B12752372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-ethyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;phosphoric acid
CAS82439-18-7
Molecular FormulaC15H21N2O4P
Molecular Weight324.31 g/mol
Structural Identifiers
SMILESCCN1CCC=C(C1)C2=C3C=CNC3=CC=C2.OP(=O)(O)O
InChIInChI=1S/C15H18N2.H3O4P/c1-2-17-10-4-5-12(11-17)13-6-3-7-15-14(13)8-9-16-15;1-5(2,3)4/h3,5-9,16H,2,4,10-11H2,1H3;(H3,1,2,3,4)
InChIKeyBOGMHGWMTSOJBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole Phosphate (CAS 82439-18-7): Structural Identity, Class, and Procurement Baseline


4-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole phosphate (CAS 82439-18-7) is a synthetic indole derivative bearing a tetrahydropyridinyl substituent at the indole 4-position, supplied as a 1:1 phosphate salt with molecular formula C₁₅H₂₁N₂O₄P and a molecular weight of 324.31 g/mol . The compound belongs to the tetrahydropyridinyl-indole class, which has been extensively investigated for dopaminergic, serotonergic, and other CNS-modulating activities [1]. Its defining structural features—the 4-indolyl substitution, the N-ethyl tetrahydropyridine moiety, and the phosphate counterion—distinguish it from the more commonly encountered 3-substituted regioisomers and alternative salt forms, creating specific physico-chemical and pharmacological properties that render simple generic substitution inappropriate.

Why 4-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole Phosphate Cannot Be Replaced by In-Class Analogs Alone


Within the tetrahydropyridinyl-indole chemical class, the position of the tetrahydropyridine attachment on the indole core fundamentally alters receptor recognition. The 3-substituted regioisomer—3-(1-ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole—exhibits measurable 5-HT₁A receptor binding (Ki = 213 nM) [1], while the 4-substituted isomer is specifically claimed for dopaminergic activity in U.S. Patent 4,332,808 [2]. This positional shift from the indole 3-position to the 4-position reorients the pharmacophoric elements relative to the receptor binding pocket, changing both target selectivity and intrinsic efficacy. Furthermore, the phosphate salt form influences aqueous solubility, hygroscopicity, and solid-state stability relative to the hydrochloride or free-base alternatives, making direct substitution without re-validation of solubility, formulation compatibility, and biological activity profiles scientifically unsound.

Quantitative Differentiation Evidence for 4-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole Phosphate vs. Closest Analogs


Positional Isomer Differentiation: 4-Indolyl vs. 3-Indolyl Substitution Drives Target Engagement Divergence

The 4-indolyl substitution in 4-(1-ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole phosphate directs target engagement toward dopaminergic pathways, as evidenced by its specific inclusion as a preferred dopaminergic compound in U.S. Patent 4,332,808 [1]. In contrast, the 3-indolyl regioisomer—3-(1-ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole—preferentially engages serotonergic targets, with a measured Ki of 213 nM at the rat 5-HT₁A receptor using [³H]8-OH-DPAT radioligand binding assay [2]. This regioisomer-dependent target shift is mechanistically explained by the altered spatial orientation of the tetrahydropyridine nitrogen relative to the indole NH, which differentially satisfies the hydrogen-bonding and hydrophobic requirements of dopamine vs. serotonin receptor subtypes.

Dopamine receptor Serotonin receptor 5-HT1A Positional isomerism CNS pharmacology

Salt Form Differentiation: Phosphate Salt Provides Physico-Chemical Advantages Over Hydrochloride and Free Base Counterparts

4-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole phosphate (CAS 82439-18-7) is supplied as the 1:1 phosphoric acid addition salt, with a vendor-certified purity of 97% . Phosphate salts of basic tetrahydropyridine-containing compounds generally exhibit higher aqueous solubility and reduced hygroscopicity compared to hydrochloride salts, due to the hydrogen-bonding capacity and lower hygroscopic potential of the phosphate counterion [1]. While direct comparative solubility data for this specific compound versus its hydrochloride analog are not publicly reported, the phosphate salt form is specifically selected in the original patent as a pharmaceutically acceptable salt option for 4-substituted tetrahydropyridinyl-indoles [2]. The free base (molecular weight 226.32 g/mol) lacks the acid addition salt's improved handling characteristics and is commercially listed under a separate CAS (2172325-13-0 for the 7-position isomer free base analog) .

Phosphate salt Aqueous solubility Solid-state stability Formulation compatibility

N-Alkyl Chain Length Differentiation: Ethyl vs. Methyl Substitution Modulates Lipophilicity and Dopamine Receptor Engagement

The N-ethyl substituent on the tetrahydropyridine ring of the target compound distinguishes it from the N-methyl analog, 4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole. U.S. Patent 4,332,808 lists both the N-methyl and N-ethyl compounds as preferred embodiments, indicating that the N-ethyl group provides a distinct and intentionally selected pharmacological profile within the dopaminergic series [1]. The increased lipophilicity conferred by the ethyl group (calculated logP increase of approximately 0.5–0.7 log units vs. methyl) is expected to enhance blood-brain barrier permeability and modify receptor binding kinetics [2]. While head-to-head quantitative data for the N-ethyl vs. N-methyl 4-substituted indoles are not publicly available, the SAR principle that N-alkyl chain length modulates dopaminergic potency within this scaffold is well-established in the broader tetrahydropyridinyl-indole literature [2].

N-alkyl substitution Lipophilicity Dopamine receptor Structure-activity relationship

Regioisomeric Purity Assurance: Vendor-Supplied Analytical Characterization Enables Reliable Procurement

4-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole phosphate (CAS 82439-18-7) is commercially supplied with batch-specific quality control documentation including NMR, HPLC, and GC analyses, certifying a minimum purity of 97% . This analytical characterization is critical because regioisomeric contamination—particularly from the 3-indolyl, 5-indolyl, or 7-indolyl isomers—can confound biological assay results given the divergent target engagement profiles documented across indole substitution positions [1]. The SMILES notation O=[P](O)(O)O.C1=C[NH]C2=C1C(=CC=C2)C3=CCCN(C3)CC unambiguously defines the 4-indolyl substitution pattern . In contrast, the 3-indolyl isomer (CAS not publicly linked to a commercial phosphate salt) is characterized by a distinct SMILES (CCN1CCC=C(C1)c1c[nH]c2ccccc12) and associated with a different biological target profile (5-HT₁A Ki = 213 nM) [2].

Regioisomeric purity Quality control NMR characterization HPLC purity

Validated Application Scenarios for 4-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole Phosphate Based on Quantitative Differentiation Evidence


Dopamine Receptor-Focused CNS Drug Discovery: Target-Selective Screening with the 4-Indolyl Isomer

The 4-indolyl substitution pattern of this compound directs pharmacological activity toward dopaminergic pathways, as documented in U.S. Patent 4,332,808 [1]. Medicinal chemistry programs targeting dopamine D₂-like receptors or seeking dopaminergic modulation should specifically procure this 4-substituted regioisomer rather than the 3-indolyl analog, which shifts target engagement toward serotonergic 5-HT₁A receptors (Ki = 213 nM) [2]. The availability of vendor-certified 97% purity with full QC documentation enables reliable use in dopaminergic screening cascades without the confounding influence of regioisomeric impurities that could produce misleading polypharmacology signals.

Salt Form Optimization for In Vitro Assay Development: Phosphate Salt Solubility and Handling Advantages

The phosphate salt form of this compound offers distinct physico-chemical advantages for in vitro pharmacology. Phosphate salts of basic tetrahydropyridine-containing compounds typically exhibit higher aqueous solubility and reduced hygroscopicity compared to hydrochloride salts , facilitating dissolution in aqueous assay buffers (e.g., PBS, HBSS) at physiologically relevant pH. For high-throughput screening (HTS) campaigns or concentration-response experiments requiring DMSO stock solutions, the phosphate salt's solid-state stability and defined stoichiometry (1:1 acid-base ratio) ensure consistent compound delivery across multiple assay plates and time points.

Structure-Activity Relationship (SAR) Studies Exploring Indole Substitution Position Effects on CNS Target Engagement

This compound serves as the critical 4-indolyl reference point in systematic SAR studies comparing indole substitution positional isomers. Paired head-to-head testing with the 3-indolyl isomer (Ki 213 nM at 5-HT₁A) [2] and other regioisomers (5-, 6-, 7-substituted) can delineate the specific contribution of substitution position to dopamine vs. serotonin receptor selectivity. Such studies are essential for rational lead optimization in multi-target CNS programs where fine-tuning dopamine/serotonin selectivity ratios is a key medicinal chemistry objective.

Patent-Landscape-Guided Lead Identification: Leveraging Prior Art to Accelerate Dopaminergic Program Initiation

The explicit mention of 4-(1-ethyl-1,2,5,6-tetrahydropyridin-3-yl)-1H-indole and its acid addition salts in U.S. Patent 4,332,808 [1] provides a defined starting point for freedom-to-operate analysis and IP landscape mapping. Organizations initiating dopaminergic drug discovery programs can use this compound as a tool molecule to benchmark novel chemical series against the prior art, while simultaneously using the patent disclosure to understand the structural boundaries of the claimed invention and identify unclaimed chemical space for further exploration.

Quote Request

Request a Quote for 4-(1-ethyl-3,6-dihydro-2H-pyridin-5-yl)-1H-indole;phosphoric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.